molecular formula C8H7FN2O3 B2752448 6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate CAS No. 1443425-13-5

6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate

Cat. No. B2752448
CAS RN: 1443425-13-5
M. Wt: 198.153
InChI Key: SZALCMJIMJPMOH-UHFFFAOYSA-N
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Description

6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. This compound is a derivative of benzimidazole and has been studied extensively for its unique properties and potential benefits. In

Scientific Research Applications

6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate has numerous potential applications in scientific research. One of the most significant areas of research is in the field of medicinal chemistry, where this compound has been studied for its potential as a therapeutic agent. Studies have shown that this compound has anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate involves the inhibition of specific enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX-2, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects in the body. This compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate for lab experiments is its high purity and stability. This compound is relatively easy to synthesize and can be obtained in high yields. Additionally, it has been shown to have low toxicity, making it safe for use in various experiments. However, one of the limitations of this compound is its relatively high cost, which may limit its use in some research studies.

Future Directions

There are several future directions for research on 6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate. One area of research is the development of new drugs based on this compound. Studies have shown that this compound has potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to explore the mechanism of action of this compound and its potential interactions with other drugs. Finally, research is needed to explore the potential applications of this compound in other areas of research, such as materials science and nanotechnology.
Conclusion:
In conclusion, this compound is a promising compound that has numerous potential applications in scientific research. This compound has been studied extensively for its unique properties and potential benefits, including its anti-inflammatory, anti-tumor, and anti-microbial properties. While there are some limitations to its use in lab experiments, the future directions for research on this compound are numerous, and it is likely to continue to be an important area of research for years to come.

Synthesis Methods

The synthesis of 6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate involves the reaction of 6-fluoro-1H-benzimidazole-2-carboxylic acid with a suitable hydrating agent. The most commonly used hydrating agent is water, which leads to the formation of the hydrate form of the compound. The reaction is carried out under specific conditions of temperature and pressure to ensure maximum yield and purity of the product.

properties

IUPAC Name

6-fluoro-1H-benzimidazole-2-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2.H2O/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13;/h1-3H,(H,10,11)(H,12,13);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZALCMJIMJPMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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